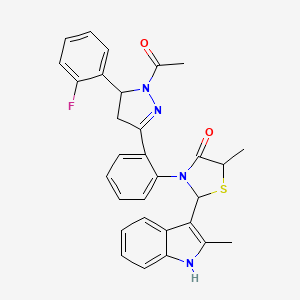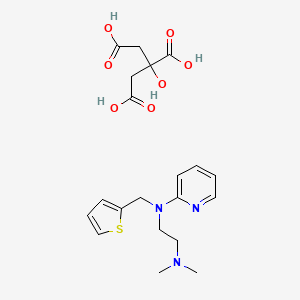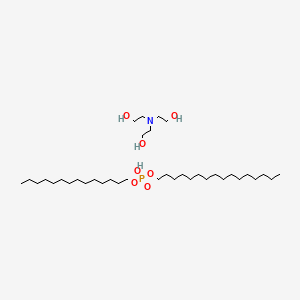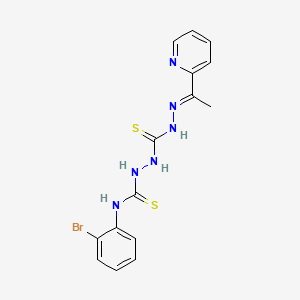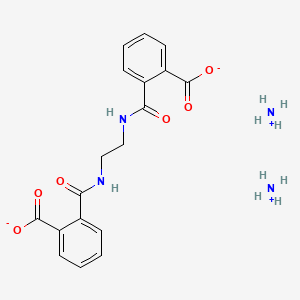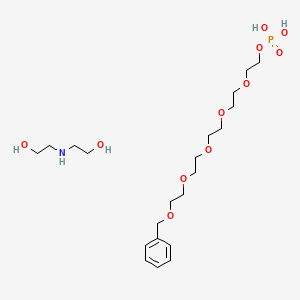![molecular formula C27H55O4P B12712407 [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is a complex organic compound with a unique structure It is characterized by a long aliphatic chain with a phosphate group attached, making it a significant molecule in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate typically involves multiple steps. One common method includes the esterification of a long-chain alcohol with a phosphate ester. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phosphates.
Aplicaciones Científicas De Investigación
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: The compound is studied for its role in cellular processes, particularly in membrane biology and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- [(E)-21-methyldocos-8-enyl] phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl dihydrogen phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl diphosphate
Uniqueness
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is unique due to its specific structure, which combines a long aliphatic chain with a phosphate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its role in biological processes further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C27H55O4P |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C27H55O4P/c1-26(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-30-32(28,29)31-25-27(3)4/h8,10,26-27H,5-7,9,11-25H2,1-4H3,(H,28,29)/b10-8+ |
Clave InChI |
QJXOPYYXIPHODO-CSKARUKUSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCC/C=C/CCCCCCCOP(=O)(O)OCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCC=CCCCCCCCOP(=O)(O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


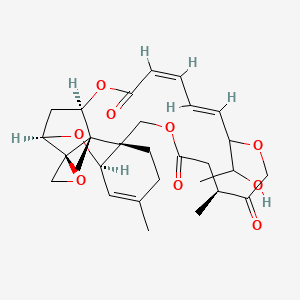

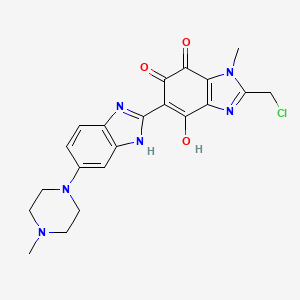

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

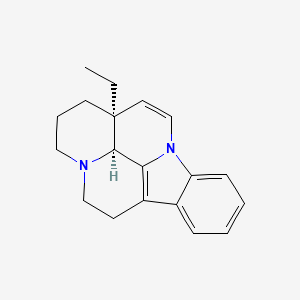
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
